Cas no 318288-60-7 (ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate)

Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate is a specialized organic compound featuring a piperazine core functionalized with a 4-methylbenzoyl group and an ester side chain. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and metabolic pathways. The presence of both amide and ester functionalities enhances its reactivity, enabling versatile derivatization. The compound's stability under standard conditions and compatibility with common organic solvents facilitate its handling in multistep synthetic routes. Its well-defined stereochemistry and purity are critical for ensuring reproducibility in research applications. This intermediate is particularly useful in medicinal chemistry for exploring structure-activity relationships in drug discovery.
ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate structure
318288-60-7 structure
Product name:ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
CAS No:318288-60-7
MF:
Molecular Weight:
CID:4645458

ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate 化学的及び物理的性質

名前と識別子

    • ETHYL 2-[1-(4-METHYLBENZOYL)-3-OXO-2-PIPERAZINYL]ACETATE
    • ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
    • 2-Piperazineacetic acid, 1-(4-methylbenzoyl)-3-oxo-, ethyl ester

ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
5H-414S-1G
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate
318288-60-7 >90%
1g
£770.00 2023-09-07
Key Organics Ltd
5H-414S-0.5G
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate
318288-60-7 >90%
0.5g
£385.00 2023-09-07
A2B Chem LLC
AI84151-1g
ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
318288-60-7 >90%
1g
$1313.00 2023-12-30
Key Organics Ltd
5H-414S-10G
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate
318288-60-7 >90%
10g
£5775.00 2023-09-07
Key Organics Ltd
5H-414S-10MG
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate
318288-60-7 >90%
10mg
£63.00 2023-09-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00886245-1g
Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
318288-60-7 90%
1g
¥4193.0 2023-03-20
Key Organics Ltd
5H-414S-5MG
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate
318288-60-7 >90%
5mg
£46.00 2023-09-07
Ambeed
A919337-1g
Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
318288-60-7 90%
1g
$611.0 2024-04-20
Key Organics Ltd
5H-414S-1MG
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate
318288-60-7 >90%
1mg
£37.00 2023-09-07
Key Organics Ltd
5H-414S-5G
ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate
318288-60-7 >90%
5g
£3080.00 2023-09-07

ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate 関連文献

ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetateに関する追加情報

Professional Introduction to Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate (CAS No. 318288-60-7)

Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate, identified by its CAS number 318288-60-7, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of the 4-methylbenzoyl moiety and the acetic ester group in its structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structural framework of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate incorporates a piperazine ring, which is a six-membered heterocyclic amine containing nitrogen atoms at positions 1 and 3. This particular arrangement enhances the compound's ability to interact with biological targets, such as enzymes and receptors, due to its ability to form hydrogen bonds and exhibit chiral properties. The introduction of the 4-methylbenzoyl group at the 1-position of the piperazine ring further modulates its pharmacological profile, potentially influencing its solubility, metabolic stability, and binding affinity.

The acetic ester group at the 2-position of the molecule plays a crucial role in its reactivity and functionalization potential. Ester groups are well-known for their versatility in organic synthesis, allowing for further derivatization through hydrolysis, transesterification, or reduction reactions. This feature makes Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate a valuable building block for constructing more complex molecules, including novel drug candidates and bioactive ligands.

In recent years, there has been growing interest in piperazine derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential in treating various neurological disorders, including depression, anxiety, and schizophrenia. The< strong>4-methylbenzoyl-substituted piperazine scaffold has shown particular promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. This has led to extensive research into optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives.

The synthesis of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate involves a multi-step process that typically begins with the preparation of a protected piperazine intermediate. This intermediate is then functionalized with the 4-methylbenzoyl group followed by the introduction of the acetic ester moiety. The choice of synthetic routes can significantly impact the yield, purity, and scalability of the final product. Advanced synthetic methodologies, such as transition metal-catalyzed reactions or enzymatic transformations, have been employed to enhance efficiency and minimize byproduct formation.

The pharmacological evaluation of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with various targets, including serotonin receptors (5-HT1A, 5-HT2A) and dopamine receptors (D1, D2). These interactions suggest potential therapeutic applications in central nervous system disorders. Additionally, preliminary in vivo studies have shown that this compound exhibits anxiolytic-like effects without causing significant sedation or motor impairment.

The< strong>Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate has also been investigated for its potential role in drug development as a scaffold for novel therapeutics. Its structural features make it an attractive candidate for further modifications aimed at improving bioavailability, reducing side effects, or enhancing target specificity. Collaborative efforts between academic researchers and pharmaceutical companies have led to innovative approaches in designing next-generation piperazine-based drugs.

The safety profile of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have assessed its acute toxicity, chronic toxicity, genotoxicity, and carcinogenicity potential. These studies have provided valuable insights into its safety margins and potential risks associated with long-term use. The compound has generally demonstrated a favorable safety profile when used within recommended dosages.

The industrial application of Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate extends beyond academic research into commercial drug development programs. Its synthesis has been scaled up for large-scale production using optimized protocols that ensure high yield and purity. The compound is now available from specialized chemical suppliers who cater to both research institutions and pharmaceutical companies seeking high-quality intermediates for drug discovery.

The future directions for research on Ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate are promising and multifaceted. Ongoing studies aim to explore new synthetic pathways that improve efficiency while reducing environmental impact. Additionally, there is a focus on developing novel derivatives with enhanced pharmacological properties through rational drug design approaches. Computational modeling techniques are being increasingly utilized to predict the binding modes of these compounds with biological targets.

In conclusion,< strong>Ethyl 2-[1-(4-methylbenzoyl)-3 oxopiperazin - acetate (CAS No. > ) remains a pivotal compound in chemical biology research with significant implications for pharmaceutical development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:318288-60-7)ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate
A1013591
Purity:99%
はかる:1g
Price ($):550.0